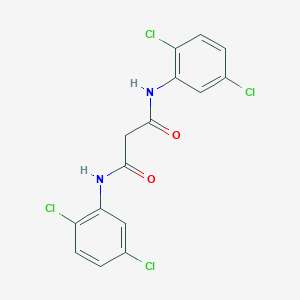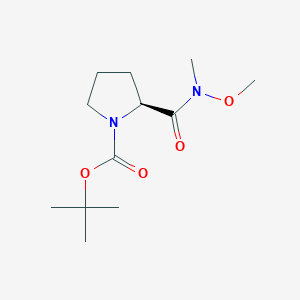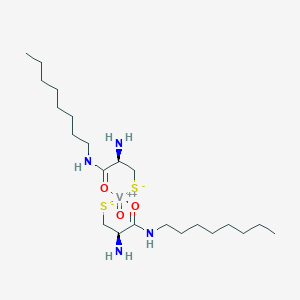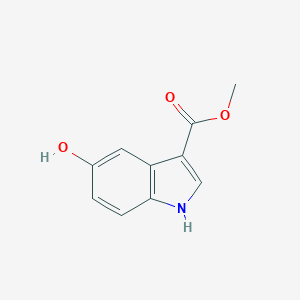
12,13-Dihydroxyicosa-5,8,10,14-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid is a polyunsaturated fatty acid derivative. It is a member of the hydroxyeicosatetraenoic acids family, which are metabolites of arachidonic acid. These compounds play significant roles in various biological processes, including inflammation and cell signaling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce hydroperoxy groups at specific positions on the arachidonic acid molecule. The hydroperoxy intermediates are then reduced to form the corresponding dihydroxy derivatives .
Industrial Production Methods: Industrial production of 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can convert arachidonic acid into the desired dihydroxy product under controlled fermentation conditions .
化学反応の分析
Types of Reactions: 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex metabolites.
Reduction: The hydroperoxy intermediates can be reduced to form dihydroxy derivatives.
Substitution: Functional groups on the molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various catalysts and solvents may be employed depending on the desired substitution reaction.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .
科学的研究の応用
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of lipid oxidation and the role of lipoxygenases.
Biology: It plays a role in cell signaling pathways and is involved in the regulation of inflammatory responses.
Medicine: Research has shown its involvement in various pathological conditions, including cancer and cardiovascular diseases. It is studied for its potential therapeutic applications in these areas.
作用機序
The mechanism of action of 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, modulating the activity of protein kinase C and other signaling pathways. This modulation affects various cellular processes, including cell proliferation, migration, and apoptosis .
類似化合物との比較
14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid: Another hydroxyeicosatetraenoic acid with similar biological activities.
5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid: Known for its role in inflammatory responses.
12-Hydroxy-5,8,10,14-eicosatetraenoic acid: A closely related compound with significant roles in inflammation and cancer.
Uniqueness: 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid is unique due to its specific hydroxylation pattern, which confers distinct biological activities. Its role in modulating specific signaling pathways and its involvement in various diseases make it a compound of significant interest in scientific research .
特性
CAS番号 |
121979-37-1 |
|---|---|
分子式 |
C20H32O4 |
分子量 |
336.5 g/mol |
IUPAC名 |
(5E,8Z,10Z,12R,13R,14Z)-12,13-dihydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-9-12-15-18(21)19(22)16-13-10-7-5-6-8-11-14-17-20(23)24/h6-8,10,12-13,15-16,18-19,21-22H,2-5,9,11,14,17H2,1H3,(H,23,24)/b8-6+,10-7-,15-12-,16-13-/t18-,19-/m1/s1 |
InChIキー |
CGXPEDOFBFGHJH-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |
異性体SMILES |
CCCCC/C=C\[C@H]([C@@H](/C=C\C=C/C/C=C/CCCC(=O)O)O)O |
正規SMILES |
CCCCCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |
同義語 |
12,13-DETA 12,13-diHETE 12,13-dihydroxy-5,8,10,14-eicosatetraenoic acid 12,13-dihydroxyeicosa-5,8,10,14-tetraenoic acid 12,13-dihydroxyicosa-5,8,10,14-tetraenoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid](/img/structure/B58322.png)
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)


![6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B58327.png)





